molecular formula C18H20N2O3S B5858780 METHYL 4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

METHYL 4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B5858780
M. Wt: 344.4 g/mol
InChI Key: BCURTMUNEDJJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a methoxyphenethyl group, and a carbothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 4-methoxyphenethylamine with methyl 4-isothiocyanatobenzoate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and yield of the process. Additionally, continuous flow reactors may be employed to further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Formation of 4-({[(4-hydroxyphenethyl)amino]carbothioyl}amino)benzoate.

    Reduction: Formation of 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoic acid.

    Substitution: Formation of 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoic acid.

Scientific Research Applications

Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: It can be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(phenoxycarbonyl)amino]benzoate
  • Ethyl 4-[(phenylsulfonyl)amino]benzoate
  • Methyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate

Uniqueness

Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate is unique due to the presence of the methoxyphenethyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-9-3-13(4-10-16)11-12-19-18(24)20-15-7-5-14(6-8-15)17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCURTMUNEDJJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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